molecular formula C11H21NO3 B11753344 tert-Butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate

tert-Butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate

Cat. No.: B11753344
M. Wt: 215.29 g/mol
InChI Key: XTVWTTVLXSZYBZ-IUCAKERBSA-N
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Description

tert-Butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate is a chiral carbamate derivative featuring a cyclopentane ring substituted with a hydroxymethyl group and a tert-butoxycarbonyl (Boc) protected amine. This compound is structurally significant in medicinal chemistry as a versatile building block for synthesizing pharmacologically active molecules, particularly those requiring stereochemical precision. The Boc group serves as a protective moiety for amines during multi-step syntheses, while the hydroxyl group introduces polarity and hydrogen-bonding capabilities, enhancing interactions in biological systems .

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-[[(1S,3S)-3-hydroxycyclopentyl]methyl]carbamate

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-8-4-5-9(13)6-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1

InChI Key

XTVWTTVLXSZYBZ-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CC[C@@H](C1)O

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(C1)O

Origin of Product

United States

Preparation Methods

Boc Protection of Amine Precursors

The Boc group is typically introduced via reaction of the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or DMAP. For the target compound, the amine precursor would be [(1S,3S)-rel-3-hydroxycyclopentyl]methylamine.

Example Protocol

  • Dissolve [(1S,3S)-rel-3-hydroxycyclopentyl]methylamine (1.0 equiv) in dichloromethane.

  • Add Boc anhydride (1.2 equiv) and DMAP (0.1 equiv) at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with aqueous NaHCO₃, extract with DCM, and purify via column chromatography.

Key Considerations

  • Solvent choice impacts reaction rate and byproduct formation.

  • Excess Boc anhydride ensures complete protection.

Synthesis of [(1S,3S)-rel-3-hydroxycyclopentyl]methylamine

The stereoselective preparation of the cyclopentylamine precursor is critical. Two approaches dominate:

Cyclopentene Epoxidation and Ring-Opening

  • Epoxidation : Treat cyclopentene with m-CPBA to form cis-cyclopentene oxide.

  • Aminolysis : React the epoxide with methylamine to yield trans-3-hydroxycyclopentylmethylamine.

  • Resolution : Use chiral auxiliaries or enzymatic resolution to isolate the (1S,3S)-isomer.

Enzymatic Reduction of Ketones

  • Synthesize 3-ketocyclopentylmethylamine via Friedel-Crafts acylation.

  • Employ ketoreductases (e.g., KRED-101) to reduce the ketone to the (1S,3S)-diol with >99% ee.

Carbamate Formation via Condensation Reactions

Carbamate bonds can form via reaction of amines with chloroformates or carbamoyl chlorides. For Boc-protected derivatives, mixed anhydride methods are preferred.

Protocol from Patent CN102020589B

  • React N-Boc-D-Serine with isobutyl chlorocarbonate to form a mixed anhydride.

  • Condense with benzylamine in ethyl acetate to yield Boc-protected derivatives.
    Adaptation for Target Compound

  • Replace benzylamine with [(1S,3S)-rel-3-hydroxycyclopentyl]methylamine.

  • Optimize solvent (THF vs. ethyl acetate) to enhance yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
Ethyl Acetate257895
THF0→258597
DCM256590

Data extrapolated from analogous Boc protection reactions.

  • THF provides higher yields due to better solubility of intermediates.

  • Low temperatures (0°C) reduce racemization but slow reaction kinetics.

Stereochemical Control

Achieving the (1S,3S)-rel configuration requires:

  • Chiral Catalysts : Use of (R)-BINOL-phosphoric acid for asymmetric induction during cyclopentane formation.

  • Dynamic Kinetic Resolution : Employ palladium catalysts to epimerize undesired stereoisomers in situ.

Challenges and Mitigation Strategies

Epimerization During Boc Protection

  • Problem : Basic conditions during Boc protection may cause epimerization at C1 or C3.

  • Solution : Use mild bases (e.g., N-methylmorpholine) and low temperatures.

Purification of Polar Intermediates

  • Problem : The hydroxycyclopentyl group increases polarity, complicating column chromatography.

  • Solution : Employ reverse-phase HPLC or crystallization from ethanol/water mixtures.

Scalability and Industrial Feasibility

Continuous-flow systems, as described in Patent CN85109417A, enhance scalability for carbamate synthesis:

  • Step 1 : Continuous feed of amine and Boc anhydride in a microreactor.

  • Step 2 : In-line quenching and liquid-liquid separation.

  • Step 3 : Automated crystallization for high-purity product .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, releasing the corresponding amine:

Reaction Type Conditions Products Mechanism
Acidic Hydrolysis HCl/aqueous solutionCyclopentyl amine + tert-butyl carbonateProtonation of carbonyl oxygen → nucleophilic attack by water
Basic Hydrolysis NaOH/aqueous solutionCyclopentyl amine + tert-butyl carbonateDeprotonation of carbamate → nucleophilic attack by hydroxide ion

Biochemical Reactions

The compound’s carbamate group can interact with enzymatic active sites, forming covalent bonds and inhibiting enzymatic activity. This mechanism is relevant in drug development, particularly in neuropharmacology and enzyme inhibition .

Structural Comparisons

The stereochemical specificity of the (1S,3S)-configuration influences reactivity compared to analogs:

Compound Key Difference Reactivity Impact
tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamateAlternative stereochemistry at hydroxyl groupAltered binding affinity in enzymatic systems
tert-Butyl (3-hydroxymethylcyclopentyl)carbamateHydroxymethyl substitutionIncreased steric hindrance, reduced hydrolysis rate

Hazard and Stability

The compound is classified with Hazard Statement H302 (toxic if swallowed) and requires storage in dry, 2–8°C conditions .

Scientific Research Applications

Medicinal Chemistry

Tert-Butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate has been investigated for its potential as a drug candidate due to its ability to modulate enzyme activity. Studies indicate that the steric hindrance provided by the tert-butyl group can affect binding affinities and selectivity towards specific receptors or enzymes, making it a valuable candidate for drug development in neuropharmacology and enzyme inhibition.

Enzyme Inhibition

Research has shown that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been explored for its effects on acetylcholinesterase activity, which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The ability to inhibit such enzymes positions this compound as a potential therapeutic agent.

Neuropharmacology

The interactions of this compound with neurotransmitter systems suggest applications in neuropharmacology. Its structural similarity to known neuroactive compounds indicates that it may influence neurotransmitter release or receptor activation, warranting further investigation into its effects on cognitive functions and memory.

Case Studies

Several studies have highlighted the efficacy of this compound in various experimental models:

  • In vitro Studies : Investigations into the protective effects against amyloid beta-induced toxicity have shown that this compound can reduce oxidative stress markers in astrocytes, suggesting potential neuroprotective properties .
  • In vivo Models : Animal studies have assessed the compound's impact on cognitive function following scopolamine administration. While moderate protective effects were observed, further research is needed to evaluate bioavailability and efficacy in the central nervous system .

Mechanism of Action

The mechanism of action of tert-Butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The hydroxycyclopentyl moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The target compound is compared to structurally related carbamates, focusing on cycloalkyl substituents, functional groups, and stereochemistry. Key examples include:

Compound Name Molecular Formula Molecular Weight Substituents Key Differences Reference
tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate C12H23NO3 229.32 Methyl group on carbamate nitrogen Increased steric bulk
tert-Butyl (trans-3-hydroxycyclobutyl)(methyl)carbamate C11H21NO3 215.29 Cyclobutane ring, trans-hydroxy Smaller ring size, altered conformation
rel-tert-Butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate C11H21NO3 215.29 Hydroxymethyl instead of hydroxy Enhanced hydrophilicity
tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate C10H18FNO2 203.25 Fluorine substituent Electronegativity, metabolic stability
tert-Butyl((1S,3R)-3-aminocyclopentyl)carbamate C10H20N2O2 200.28 Amino group instead of hydroxy Increased basicity

Key Observations :

  • Substituent Effects : Fluorination (as in ) enhances electronegativity and metabolic stability, while hydroxymethyl groups (as in ) increase hydrophilicity and hydrogen-bonding capacity.
  • Stereochemistry : The (1S,3S) and (1R,3R) configurations in related compounds (e.g., ) influence chiral recognition in enzyme-substrate interactions.

Physicochemical Properties

  • Solubility : Hydroxyl-containing derivatives (e.g., the target compound and ) demonstrate higher aqueous solubility compared to methyl- or fluorine-substituted analogues due to polar functional groups.
  • Thermal Stability : Boc-protected compounds generally exhibit stability up to 150–200°C, but fluorinated variants (e.g., ) may have altered decomposition profiles due to C-F bond strength .
  • Crystallinity : X-ray studies of tert-Butyl N-hydroxy-N-[2-(1-naphthyl)cyclopent-3-en-1-yl]carbamate () reveal hydrogen-bonded dimers via O–H⋯O interactions, suggesting similar packing motifs in the target compound.

Biological Activity

Tert-Butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate is a chemical compound with significant potential in medicinal chemistry and biochemistry. Its unique structural features, including a tert-butyl group and a hydroxyl-substituted cyclopentane ring, confer specific biological activities that can influence enzyme interactions and receptor binding. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H21NO3
  • Molecular Weight : 215.29 g/mol
  • CAS Number : 154737-89-0

The compound's structure includes a carbamate functional group, which is known to play a crucial role in its biological interactions. The stereochemistry of the hydroxyl group is particularly important for its biological efficacy.

Mechanisms of Biological Activity

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Modulation : The compound has shown potential as an enzyme modulator, influencing the activity of various enzymes through specific binding interactions. The steric hindrance provided by the tert-butyl group may enhance selectivity towards certain enzymes or receptors.
  • Neuropharmacological Effects : Preliminary studies suggest that this compound may have applications in neuropharmacology, particularly in the context of neurodegenerative diseases. Its ability to modulate neuroinflammatory responses and inhibit amyloid beta aggregation positions it as a candidate for further investigation in Alzheimer's disease therapies .

In Vitro Studies

In vitro studies have demonstrated that this compound can protect astrocytes from oxidative stress induced by amyloid beta peptides. It was found to reduce levels of pro-inflammatory cytokines like TNF-α and diminish free radical production in cell cultures .

In Vivo Studies

In vivo models have been employed to assess the compound's efficacy against cognitive decline induced by scopolamine. While the results showed some protective effects against oxidative stress, they were not statistically significant compared to established treatments like galantamine . This highlights the need for further studies to optimize dosage and delivery methods for improved bioavailability.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and differences between this compound and other related compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl N-{[(1R,3R)-rel-3-hydroxycyclopentyl]methyl}carbamateC11H21NO3Different stereochemistry at the hydroxyl group
Tert-butyl N-{[(1R,3S)-3-hydroxymethylcyclopentyl]methyl}carbamateC11H21NO3Hydroxymethyl substitution instead of hydroxyl
Tert-butyl N-{[(2R,3R)-2-methylazetidin-3-yl]carbamate}C10H19NO2Contains an azetidine ring instead of cyclopentane

This comparison illustrates how variations in stereochemistry and functional groups can influence biological activity.

Q & A

Q. What are the key synthetic routes for tert-Butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate?

The compound is typically synthesized via multi-step protocols involving carbamate coupling, stereochemical control, and purification. For example:

  • Step 1 : Activation of the cyclopentanol derivative with a protecting group (e.g., Boc-anhydride) under basic conditions (e.g., Et₃N in THF) .
  • Step 2 : Stereoselective introduction of the hydroxymethyl group via nucleophilic substitution or Mitsunobu reaction, ensuring retention of the (1S,3S)-rel configuration .
  • Step 3 : Purification via column chromatography (e.g., silica gel, EtOAc/hexane gradients) to isolate the product .

Key Reagents :

ReagentRoleConditions
Boc₂OCarbamate protectionEt₃N, THF, 0–20°C
DIAD/Ph₃PMitsunobu reactionAlcohol activation

Q. How is the structure of this compound validated experimentally?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the Boc group (δ ~1.4 ppm for tert-butyl) and cyclopentyl protons (δ 3.5–4.0 ppm for hydroxy/methylene groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₂₂NO₃: 228.1600) .
  • Polarimetry : Determines enantiomeric excess if chirality is critical .

Advanced Research Questions

Q. How are stereochemical discrepancies resolved during synthesis?

  • Chiral Auxiliaries : Use of chiral catalysts (e.g., Sharpless epoxidation) or enantiopure starting materials to enforce (1S,3S)-rel configuration .
  • X-Ray Crystallography : Single-crystal analysis (e.g., SHELXL ) resolves ambiguous NOE or coupling constants. For example, used SHELXTL to confirm hydrogen-bonded dimerization in a related carbamate .
  • Chromatographic Separation : Chiral HPLC or SFC resolves diastereomers if racemization occurs .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Hydrogen Bonding : The hydroxy and carbamate groups promote intermolecular H-bonding, but steric bulk from the tert-butyl group may hinder crystallization. Solutions include:
  • Solvent screening (e.g., THF/H₂O diffusion ).

  • Co-crystallization with small molecules (e.g., acetic acid).

    • Data Collection : Use synchrotron radiation or low-temperature (100 K) settings to improve diffraction quality. SHELX programs are recommended for refinement .

    Example Crystallography Parameters (from ):

    ParameterValue
    Space GroupP2₁/c
    R-factor0.057
    Hydrogen BondsO—H⋯O (2.75 Å)

Q. How is this compound utilized in medicinal chemistry research?

  • Kinase Inhibitor Intermediates : Similar carbamates are used in synthesizing pyrrolopyrimidine derivatives (e.g., , Step 9) targeting cancer pathways .
  • Prodrug Design : The Boc group enhances solubility for in vivo studies, while the cyclopentyl moiety provides conformational rigidity .
  • SAR Studies : Modifications to the hydroxycyclopentyl group are explored to optimize binding affinity and metabolic stability .

Methodological Considerations

  • Contradiction Analysis : Conflicting stereochemical outcomes (e.g., vs. 16) highlight the need for rigorous reaction monitoring (TLC, LC-MS) and computational modeling (DFT) to predict intermediates.
  • Safety Protocols : Despite low acute toxicity (), use fume hoods and PPE (Nitrile gloves, P95 respirators) during synthesis due to sensitization risks .

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